molecular formula C6H14Cl2N2O2 B6216016 2-methylpiperazine-2-carboxylic acid dihydrochloride CAS No. 2742653-88-7

2-methylpiperazine-2-carboxylic acid dihydrochloride

Cat. No.: B6216016
CAS No.: 2742653-88-7
M. Wt: 217.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methylpiperazine-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C6H12N2O2·2HCl It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpiperazine-2-carboxylic acid dihydrochloride can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Another method involves the aza-Michael addition of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through the formation of an in situ generated sulfonium salt, followed by cyclization to form the piperazine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar synthetic routes as described above. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial to achieve high efficiency and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-methylpiperazine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-methylpiperazine-2-carboxylic acid dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methylpiperazine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can act as a basic and hydrophilic group, optimizing the pharmacokinetic properties of the final molecule. It can also serve as a scaffold to arrange pharmacophoric groups in the proper position for interaction with target macromolecules .

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A parent compound with a similar structure but lacking the carboxylic acid and methyl groups.

    1,4-Dimethylpiperazine: A derivative with two methyl groups on the piperazine ring.

    2,5-Dimethylpiperazine: A derivative with methyl groups at the 2 and 5 positions of the piperazine ring.

Uniqueness

2-methylpiperazine-2-carboxylic acid dihydrochloride is unique due to the presence of both a carboxylic acid group and a methyl group on the piperazine ring. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other piperazine derivatives .

Properties

CAS No.

2742653-88-7

Molecular Formula

C6H14Cl2N2O2

Molecular Weight

217.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.